REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([N+:15]([O-])=O)=[C:7]([CH:14]=1)[O:8][CH2:9][CH2:10][N:11]([CH3:13])[CH3:12].[H][H]>C(OCC)(=O)C.[Pd]>[CH3:13][N:11]([CH3:12])[CH2:10][CH2:9][O:8][C:7]1[CH:14]=[C:3]([O:2][CH3:1])[CH:4]=[CH:5][C:6]=1[NH2:15]
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Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
COC=1C=CC(=C(OCCN(C)C)C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
75 mL
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Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The mixture was filtered through Celite
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Type
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CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
CN(CCOC1=C(C=CC(=C1)OC)N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.94 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 89.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |